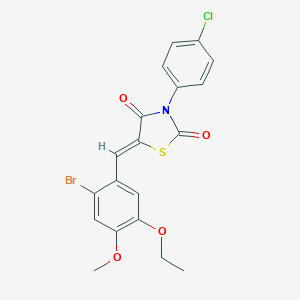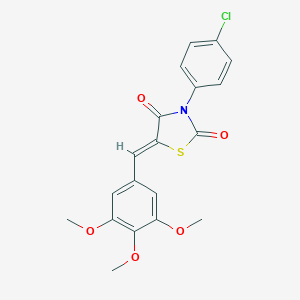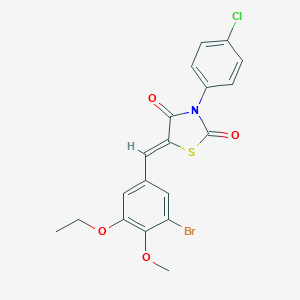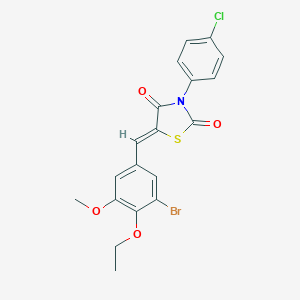![molecular formula C24H18Cl2N2O4 B301225 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CB-1 agonist and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves binding to CB-1 receptors in the brain. This binding activates the receptor and leads to a variety of downstream effects, including the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in a variety of physiological processes, including mood regulation, appetite control, and pain management.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Some of the effects that have been observed include increased appetite, decreased pain sensitivity, and improved mood. However, these effects can vary depending on the dose and duration of exposure to the compound.
实验室实验的优点和局限性
One of the main advantages of using 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione in lab experiments is its specificity for CB-1 receptors. This allows researchers to selectively activate these receptors and study their downstream effects. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
未来方向
There are many potential future directions for research on 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione. One area of interest is in the development of novel CB-1 agonists with improved selectivity and safety profiles. Another area of research is in understanding the downstream effects of CB-1 activation, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the development of therapeutic agents based on the biochemical and physiological effects of this compound.
合成方法
The synthesis method of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves the reaction of 4-chlorobenzyl bromide with 3-methoxybenzaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with 3-chlorophenylhydrazine and acetic anhydride to form the final product. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
科学研究应用
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to act as a CB-1 agonist. CB-1 receptors are found in the brain and are involved in a variety of physiological processes, including appetite regulation, pain management, and memory formation.
属性
分子式 |
C24H18Cl2N2O4 |
|---|---|
分子量 |
469.3 g/mol |
IUPAC 名称 |
(4Z)-1-(3-chlorophenyl)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H18Cl2N2O4/c1-31-22-12-16(7-10-21(22)32-14-15-5-8-17(25)9-6-15)11-20-23(29)27-28(24(20)30)19-4-2-3-18(26)13-19/h2-13H,14H2,1H3,(H,27,29)/b20-11- |
InChI 键 |
IBWQMCLALIBJNS-JAIQZWGSSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)



![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)

![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)

![2-[(4-ethoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301164.png)
![2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301165.png)